Cas no 1006340-53-9 (2-(3,4-dimethoxyphenyl)ethyl(1-methyl-1H-pyrazol-4-yl)methylamine)

2-(3,4-Dimethoxyphenyl)ethyl(1-methyl-1H-pyrazol-4-yl)methylamine is a synthetic amine derivative featuring a dimethoxyphenyl and a methylpyrazole moiety. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules targeting neurotransmitter systems. The presence of electron-rich aromatic systems and a flexible ethylamine linker enhances its potential for interactions with biological targets. Its well-defined chemical structure allows for precise modifications, making it a valuable intermediate in drug discovery. The compound's stability under standard conditions and compatibility with further functionalization underscore its utility in pharmaceutical research and development.
2-(3,4-dimethoxyphenyl)ethyl(1-methyl-1H-pyrazol-4-yl)methylamine structure
1006340-53-9 structure
Product Name:2-(3,4-dimethoxyphenyl)ethyl(1-methyl-1H-pyrazol-4-yl)methylamine
CAS No:1006340-53-9
MF:C15H21N3O2
MW:275.346143484116
MDL:MFCD04968586
CID:3058456
PubChem ID:19614616
Update Time:2025-06-22

2-(3,4-dimethoxyphenyl)ethyl(1-methyl-1H-pyrazol-4-yl)methylamine Chemical and Physical Properties

Names and Identifiers

    • 2-(3,4-Dimethoxyphenyl)-N-((1-methyl-1H-pyrazol-4-yl)methyl)ethanamine
    • 2-(3,4-dimethoxyphenyl)ethyl(1-methyl-1H-pyrazol-4-yl)methylamine
    • 1006340-53-9
    • N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-N-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]AMINE
    • [2-(3,4-dimethoxyphenyl)ethyl][(1-methyl-1h-pyrazol-4-yl)methyl]amine
    • CS-0240600
    • BBL039844
    • STK349414
    • AKOS000262617
    • [2-(3,4-dimethoxyphenyl)ethyl][(1-methylpyrazol-4-yl)methyl]amine
    • 2-(3,4-dimethoxyphenyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]ethanamine
    • 2-(3,4-dimethoxyphenyl)-N-[(1-methylpyrazol-4-yl)methyl]ethanamine
    • EN300-229201
    • GQB34053
    • MDL: MFCD04968586
    • Inchi: 1S/C15H21N3O2/c1-18-11-13(10-17-18)9-16-7-6-12-4-5-14(19-2)15(8-12)20-3/h4-5,8,10-11,16H,6-7,9H2,1-3H3
    • InChI Key: VERBIGHHZHOEEN-UHFFFAOYSA-N
    • SMILES: O(C)C1=C(C=CC(=C1)CCNCC1C=NN(C)C=1)OC

Computed Properties

  • Exact Mass: 275.16337692Da
  • Monoisotopic Mass: 275.16337692Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 7
  • Complexity: 278
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.5
  • Topological Polar Surface Area: 48.3Ų

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2-(3,4-dimethoxyphenyl)ethyl(1-methyl-1H-pyrazol-4-yl)methylamine Related Literature

Additional information on 2-(3,4-dimethoxyphenyl)ethyl(1-methyl-1H-pyrazol-4-yl)methylamine

Introduction to 2-(3,4-dimethoxyphenyl)ethyl(1-methyl-1H-pyrazol-4-yl)methylamine (CAS No. 1006340-53-9)

2-(3,4-dimethoxyphenyl)ethyl(1-methyl-1H-pyrazol-4-yl)methylamine, identified by the Chemical Abstracts Service Number (CAS No.) 1006340-53-9, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal biology. This molecule, featuring a complex aromatic and heterocyclic framework, has garnered attention due to its structural novelty and potential biological activities. The presence of both dimethoxyphenyl and 1-methyl-1H-pyrazol-4-yl moieties suggests a multifaceted interaction with biological targets, making it a promising candidate for further investigation in drug discovery and development.

The dimethoxyphenyl group, a derivative of anisole, introduces hydrophobicity and electronic properties that can modulate binding affinity and selectivity. This moiety has been widely explored in medicinal chemistry for its ability to enhance solubility and metabolic stability, as well as its role in receptor interactions. In contrast, the 1-methyl-1H-pyrazol-4-yl group contributes a nitrogen-rich heterocycle known for its versatility in pharmacophore design. Pyrazole derivatives are well-documented for their involvement in various biological pathways, including enzyme inhibition and receptor modulation.

The combination of these structural elements in 2-(3,4-dimethoxyphenyl)ethyl(1-methyl-1H-pyrazol-4-yl)methylamine positions it as a potential lead compound for therapeutic intervention. Recent advancements in computational chemistry and molecular modeling have enabled the rapid screening of such molecules for their interactions with biological targets. These techniques have been instrumental in predicting the binding modes and affinity of this compound towards various enzymes and receptors, providing insights into its potential pharmacological effects.

One of the most compelling aspects of this compound is its potential application in the treatment of neurological disorders. The pyrazol-4-yl moiety has been shown to interact with receptors involved in neurotransmitter signaling, such as serotonin and dopamine receptors. Additionally, the dimethoxyphenyl group can influence the compound's ability to cross the blood-brain barrier, a critical factor for central nervous system (CNS) drug development. Preliminary studies suggest that derivatives of this class may exhibit properties similar to known CNS-active agents, making them attractive candidates for further exploration.

Furthermore, the structural features of 2-(3,4-dimethoxyphenyl)ethyl(1-methyl-1H-pyrazol-4-yl)methylamine make it an interesting candidate for investigating mechanisms of action related to inflammation and pain modulation. The presence of both aromatic rings provides a scaffold that can engage with inflammatory pathways through interactions with cyclooxygenase (COX) enzymes or other inflammatory mediators. This has implications not only for treating chronic pain conditions but also for exploring novel therapeutic strategies for inflammatory diseases.

In vitro studies have begun to unravel the pharmacological profile of this compound. Initial assays have demonstrated moderate activity against certain enzymatic targets, suggesting potential therapeutic benefits without significant off-target effects. The compound's ability to inhibit or activate specific enzymes or receptors depends on its precise structural configuration, which can be fine-tuned through synthetic modifications. Such modifications are guided by data from high-throughput screening (HTS) campaigns and structure-based drug design approaches.

The synthesis of 2-(3,4-dimethoxyphenyl)ethyl(1-methyl-1H-pyrazol-4-yl)methylamine presents both challenges and opportunities for synthetic chemists. The complexity of the molecule requires careful planning to ensure high yields and purity. Modern synthetic methodologies, including transition metal-catalyzed reactions and asymmetric synthesis techniques, have been employed to streamline the construction of this target molecule. These advances have not only improved efficiency but also allowed for greater flexibility in modifying the core structure.

As research progresses, the integration of experimental data with computational predictions will be crucial for optimizing the pharmacological properties of this compound. Techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy provide detailed insights into molecular structure and conformational dynamics. These data are essential for validating computational models and refining drug design strategies.

The potential applications of 2-(3,4-dimethoxyphenyl)ethyl(1-methyl-1H-pyrazol-4-yl)methylamine extend beyond traditional pharmaceuticals. Its unique structural features make it a valuable tool for investigating fundamental biological processes at the molecular level. Researchers are exploring its utility as a probe molecule to study enzyme function, receptor binding kinetics, and signal transduction pathways. Such studies not only contribute to our understanding of basic biology but also lay the groundwork for developing innovative therapeutic approaches.

In conclusion,2-(3,4-dimethoxyphenyl)ethyl(1-methyl-1H-pyrazol-4-yl)methylamine (CAS No. 1006340-53-9) represents a fascinating compound with diverse potential applications in pharmaceutical research and drug development. Its complex architecture combines elements known to interact with biological targets relevant to neurological disorders, inflammation, and pain modulation. As further studies uncover its pharmacological properties and synthetic feasibility,this molecule is poised to become an important tool in both academic research and industrial drug discovery efforts.

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